
Tyr-Phe-Phe acetate salt structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Tyr-Phe-Phe acetate salt

CAS No.: 108322-09-4

Cat. No.: B561081

Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of Tyr-Phe-Phe Acetate
Salt

Introduction
For researchers and professionals in the field of drug development, a comprehensive

understanding of the physicochemical properties and structural integrity of peptides is

paramount. This guide provides a detailed technical overview of the tripeptide Tyr-Phe-Phe,

presented as its acetate salt. The choice of the acetate salt form is a strategic one in peptide

therapeutic development, often preferred over trifluoroacetate (TFA) salts that are remnants of

the purification process. Acetate salts are generally considered more biocompatible and can

offer a more favorable lyophilized product.

This document will delve into the fundamental properties of Tyr-Phe-Phe acetate salt, outline

a representative synthetic and purification workflow, and provide a detailed guide to its

structural characterization using modern analytical techniques. The insights provided are

grounded in established scientific principles and aim to equip researchers with the practical

knowledge required for the successful handling and analysis of this and similar aromatic-rich

tripeptides.
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Physicochemical Properties of Tyr-Phe-Phe
The foundational step in working with any peptide is to understand its basic physicochemical

characteristics. These properties influence its solubility, handling, and behavior in various

analytical systems.

The Tyr-Phe-Phe tripeptide is composed of one tyrosine and two phenylalanine residues. The

presence of three aromatic side chains makes this a notably hydrophobic peptide.

Molecular Formula and Weight
The chemical formula for the Tyr-Phe-Phe peptide is C₂₇H₂₉N₃O₅. The molecular weight of the

free peptide is calculated as follows:

Tyrosine: 181.19 g/mol

Phenylalanine (x2): 2 x 165.19 g/mol

Water molecules removed during peptide bond formation (x2): - 2 x 18.02 g/mol

Calculated Molecular Weight (Free Peptide): 475.54 g/mol

The acetate salt will have a molecular weight corresponding to the peptide cation and the

acetate anion (CH₃COO⁻, 59.04 g/mol ). The overall molecular weight of the salt form can vary

depending on the number of acetate counter-ions associated with the peptide.

Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which the peptide has a net zero charge. This is a critical

parameter for developing purification strategies such as ion-exchange chromatography and for

understanding the peptide's solubility at different pH values. The pI can be estimated from the

pKa values of the ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and

the side chain of Tyrosine.

Using typical pKa values for these groups in peptides:[1]

N-terminal α-amino group: ~8.0
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C-terminal α-carboxyl group: ~3.7

Tyrosine side chain hydroxyl group: ~9.8

The theoretical pI for Tyr-Phe-Phe is calculated to be approximately 5.7. At a pH below this

value, the peptide will carry a net positive charge, and above this pH, it will have a net negative

charge.

Solubility
The solubility of peptides is influenced by their amino acid composition, sequence, and the pH

and composition of the solvent. Tyr-Phe-Phe is a hydrophobic peptide due to its three aromatic

residues.[2]

Aqueous Solubility: The peptide is expected to have low solubility in neutral aqueous

solutions.[2]

Acidic and Basic Conditions: Solubility is likely to increase in acidic (e.g., dilute acetic acid)

or basic (e.g., dilute ammonium hydroxide) solutions due to the protonation of the N-terminus

and deprotonation of the C-terminus and tyrosine hydroxyl group, respectively, which

increases the overall charge of the molecule.

Organic Solvents: The peptide will likely be soluble in polar organic solvents such as

dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures of water with

acetonitrile or methanol.

A summary of the key physicochemical properties is presented in Table 1.
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Property Value Source/Method

Molecular Formula C₂₇H₂₉N₃O₅ Calculation

Molecular Weight (Free

Peptide)
475.54 g/mol Calculation

Theoretical Isoelectric Point

(pI)
~5.7 Calculated from pKa values[1]

Solubility Profile

Low in neutral water; soluble in

organic solvents and

acidic/basic aqueous solutions.

General principles for aromatic

peptides[2]

Synthesis and Purification
The synthesis of Tyr-Phe-Phe is typically achieved through solid-phase peptide synthesis

(SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the

stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Fmoc Solid-Phase Peptide Synthesis (SPPS)
The general workflow for the SPPS of Tyr-Phe-Phe is outlined below. This process involves

repeated cycles of deprotection and coupling.

Resin Support Fmoc-Phe-Resin1. Load Fmoc-Phe-OH H-Phe-Resin2. Fmoc Deprotection Fmoc-Phe-Phe-Resin3. Couple Fmoc-Phe-OH H-Phe-Phe-Resin4. Fmoc Deprotection Fmoc-Tyr(tBu)-Phe-Phe-Resin5. Couple Fmoc-Tyr(tBu)-OH H-Tyr(tBu)-Phe-Phe-Resin6. Fmoc Deprotection Cleavage & Deprotection Crude Tyr-Phe-Phe RP-HPLC Purification Pure Peptide (TFA Salt) Salt Exchange Tyr-Phe-Phe Acetate Salt

Click to download full resolution via product page

Figure 1: General workflow for the solid-phase synthesis of Tyr-Phe-Phe acetate salt.

Detailed Protocol for SPPS of Tyr-Phe-Phe:
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin or a similar appropriate

solid support.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the phenylalanine residue.
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Coupling of the Second Phenylalanine: Activate Fmoc-Phe-OH with a coupling reagent such

as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the

presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the

deprotected resin to form the dipeptide.

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to expose the

N-terminal amine of the second phenylalanine.

Coupling of Tyrosine: Couple Fmoc-Tyr(tBu)-OH (with its side chain protected by a tert-butyl

group) using the same activation method as in step 3.

Final Fmoc Deprotection: Perform a final deprotection to remove the Fmoc group from the N-

terminal tyrosine.

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove

the side-chain protecting group from tyrosine using a cleavage cocktail, typically containing a

high concentration of trifluoroacetic acid (TFA) with scavengers like water and

triisopropylsilane (TIS).

Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture by

adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove

residual scavengers.

Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
The crude peptide is purified by RP-HPLC, which separates the target peptide from impurities

based on hydrophobicity.[3][4]

Representative RP-HPLC Protocol:
Column: A C18 stationary phase is typically used for peptide purification.[5]

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage

is used to elute the peptides. For a hydrophobic tripeptide like Tyr-Phe-Phe, a gradient of 5%

to 95% B over 30 minutes is a reasonable starting point.

Detection: UV absorbance is monitored at 220 nm (for the peptide backbone) and 280 nm

(for the aromatic side chains of Tyr and Phe).

Fractions containing the pure peptide are collected, pooled, and lyophilized. The result is the

highly pure peptide as a TFA salt.

Conversion to Acetate Salt
For many pharmaceutical applications, the TFA counter-ion is exchanged for acetate. This can

be achieved by several methods, including ion-exchange chromatography or by dissolving the

TFA salt in a solution containing acetic acid and then re-lyophilizing.

Structural Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the

synthesized Tyr-Phe-Phe acetate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom

in the peptide. Both 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments are valuable.[6]

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons

of the Tyr and Phe side chains (typically in the 6.5-7.5 ppm range), the α-protons of the

amino acid residues (around 4.0-4.8 ppm), and the β-protons. The amide protons will appear

further downfield (typically 7.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The

carbonyl carbons of the peptide bonds are typically found in the 170-175 ppm range.[7][8][9]

The aromatic carbons will have signals between 115 and 160 ppm.

Table 2: Representative ¹H and ¹³C Chemical Shifts (δ) for Tyr-Phe-Phe (Note: These are

estimated values based on typical shifts for amino acids in peptides and can vary based on

solvent and pH.)[10]
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Atom Tyr Phe (residue 2) Phe (residue 3)

¹H α ~4.5 ppm ~4.7 ppm ~4.6 ppm

¹H β ~3.0, 3.1 ppm ~3.1, 3.2 ppm ~3.0, 3.1 ppm

¹H Aromatic ~6.8, 7.1 ppm ~7.2-7.4 ppm ~7.2-7.4 ppm

¹³C α ~56 ppm ~55 ppm ~55 ppm

¹³C β ~37 ppm ~38 ppm ~38 ppm

¹³C Carbonyl ~172 ppm ~172 ppm ~173 ppm

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.

Electrospray ionization (ESI) is a common technique for peptide analysis.[11]

Full Scan MS: This will confirm the molecular weight of the peptide. The expected [M+H]⁺ ion

for Tyr-Phe-Phe would be at m/z 476.54.

Tandem MS (MS/MS): Fragmentation of the parent ion provides sequence information. The

most common fragmentation occurs at the peptide bonds, leading to the formation of b- and

y-ions.

Figure 2: Fragmentation pattern of Tyr-Phe-Phe showing b- and y-ions.

The expected masses for the major fragment ions of Tyr-Phe-Phe are listed in Table 3.

Ion Sequence Calculated m/z

b₁ Tyr 164.07

b₂ Tyr-Phe 311.13

y₁ Phe 166.09

y₂ Phe-Phe 313.15
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Potential Applications and Research Context
Short aromatic peptides are of significant interest in drug discovery and materials science. The

Tyr-Phe-Phe sequence, with its aromatic and hydrophobic nature, could be explored for several

applications.

While specific biological activities for Tyr-Phe-Phe are not extensively documented, related

peptides have shown interesting properties. For instance, tetrapeptides in the TIPP (Tyr-Tic-

Phe-Phe) series have been investigated for their opioid receptor binding characteristics.[12]

This suggests that short peptides containing the Tyr-Phe-Phe motif could be valuable starting

points for designing ligands for various receptors, including opioid receptors.[13]

Furthermore, the degradation of phenylalanine and tyrosine is a key metabolic pathway, and

peptides containing these amino acids can be used to study enzymatic activity and metabolic

processes.[14][15] The enzymatic degradation of Tyr-Phe-Phe could be investigated to

understand its stability in biological systems.[16]

Conclusion
The tripeptide Tyr-Phe-Phe, particularly in its acetate salt form, represents a molecule of

interest for fundamental research and early-stage drug discovery. This guide has provided a

comprehensive framework for its synthesis, purification, and detailed structural

characterization. By following the outlined protocols and understanding the underlying

principles, researchers can confidently work with this and other similar aromatic peptides,

ensuring the integrity and quality of their materials for further investigation. The combination of

solid-phase synthesis, RP-HPLC purification, and detailed analysis by NMR and mass

spectrometry provides a robust and self-validating system for obtaining and confirming the

structure of Tyr-Phe-Phe acetate salt.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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